Product packaging for Drummondin E(Cat. No.:CAS No. 138169-54-7)

Drummondin E

Cat. No.: B138950
CAS No.: 138169-54-7
M. Wt: 498.6 g/mol
InChI Key: ZEDVRLBQCALAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Drummondin E is a natural compound identified through computational studies as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for the COVID-19 pandemic . RdRp is an essential enzyme for viral replication and transcription, and because it has no human host cell homolog, it represents a promising and specific target for antiviral drug therapy . In silico analyses, including molecular docking and molecular dynamics simulations, suggest that this compound can bind stably to the RdRp protein, with key interactions involving residues such as Thr-680, Arg-624, Lys-676, and Val-557 . This binding is predicted to impede the virus's ability to replicate its genome. Beyond its potential antiviral activity, this compound has previously been reported to possess antibacterial properties . Computational absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling indicates that this compound has favorable drug-likeness scores and is predicted to be non-carcinogenic, non-irritant, non-tumorigenic, and non-mutagenic . This profile makes it a compelling candidate for further investigative research. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for any human or animal therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34O8 B138950 Drummondin E CAS No. 138169-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138169-54-7

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

2-acetyl-4-[[3-acetyl-2,4-dihydroxy-6-(3-methylbut-2-enoxy)phenyl]methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C28H34O8/c1-14(2)8-10-28(7)26(34)19(25(33)23(17(6)30)27(28)35)12-18-21(36-11-9-15(3)4)13-20(31)22(16(5)29)24(18)32/h8-9,13,31-34H,10-12H2,1-7H3

InChI Key

ZEDVRLBQCALAJC-UHFFFAOYSA-N

SMILES

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C=C(C(=C2O)C(=O)C)O)OCC=C(C)C)O)C)C

Canonical SMILES

CC(=CCC1(C(=C(C(=C(C1=O)C(=O)C)O)CC2=C(C=C(C(=C2O)C(=O)C)O)OCC=C(C)C)O)C)C

Synonyms

drummondin E

Origin of Product

United States

Advanced Computational Chemistry Investigations of Drummondin E

Molecular Docking Studies for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mechanisms of potential drug candidates like Drummondin E.

In silico studies have been conducted to characterize the binding affinity of this compound with various protein targets. One significant study focused on the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 (PDB ID: 6M71), a critical enzyme for viral replication. researchgate.netnih.gov The docking analysis, performed using the PatchDock webserver, revealed favorable binding interactions. biotechnologia-journal.org

The interaction between this compound and RdRp yielded a geometric shape complementarity score of 5334 and an atomic contact energy of -87.69 kcal/mol. nih.govbiotechnologia-journal.org A high geometric shape complementarity score suggests minimal steric hindrance and a more stable and expansive interface area, while negative atomic contact energy indicates the formation of a stable and favorable complex. nih.gov

Another computational investigation explored this compound's potential as an inhibitor of the Unfolded Protein Response (UPR) pathway in Candida auris, a multidrug-resistant fungal pathogen. rjptonline.orgresearchgate.net This study identified this compound as having the best potential to target Ire1p, a hallmark protein in the UPR pathway, based on simulation analysis. rjptonline.orgrjptonline.org

Table 1: Molecular Docking Scores for this compound with SARS-CoV-2 RdRp nih.govbiotechnologia-journal.org
LigandReceptorGeometric Shape Complementarity ScoreAtomic Contact Energy (kcal/mol)
This compoundRdRp (PDB ID: 6M71)5334-87.69

The stability of the this compound-protein complexes is maintained by a network of interactions with specific amino acid residues at the binding site.

RNA-dependent RNA Polymerase (RdRp): For the this compound-RdRp complex, simulation results identified four key interacting amino acid residues. These crucial interactions are with Threonine-680 (Thr-680), Arginine-624 (Arg-624), Lysine-676 (Lys-676), and Valine-557 (Val-557). researchgate.netnih.govbiotechnologia-journal.orgnih.gov These interactions were shown to be maintained throughout a 100 ns simulation period, highlighting the stability of the binding. researchgate.net

Unfolded Protein Response (UPR) Pathway Proteins: In the context of the UPR pathway in Candida auris, studies have targeted two essential proteins, Hac1p and Ire1p. rjptonline.orgresearchgate.net Computational analyses demonstrated that this compound has the potential to be an effective inhibitor by targeting the Ire1p protein. rjptonline.orgrjptonline.org

Table 2: Key Interacting Residues and Protein Targets for this compound
Protein TargetOrganism/VirusKey Interacting Residues/Target Protein
RNA-dependent RNA polymerase (RdRp)SARS-CoV-2Thr-680, Arg-624, Lys-676, Val-557 researchgate.netbiotechnologia-journal.orgnih.gov
Unfolded Protein Response (UPR) PathwayCandida aurisIre1p rjptonline.orgrjptonline.org

Molecular Dynamics Simulations for Conformational Analysis and Complex Stability

To further validate the findings from molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed assessment of binding stability.

The dynamic behavior of the this compound-RdRp complex was investigated through a 100-nanosecond (ns) MD simulation using the "Flare" module of the Cresset software. researchgate.netnih.govbiotechnologia-journal.org The simulation was performed using AMBER/GAFF2 as force fields in an explicit solvent water model to mimic physiological conditions. nih.gov The stability of the protein-ligand complex was evaluated by analyzing the Root Mean Square Deviation (RMSD) values. researchgate.net The RMSD plots for the this compound and RdRp complex were found to be fairly stable throughout the 100 ns simulation period. researchgate.net

The MD simulation results confirmed the stability of the this compound-RdRp complex. researchgate.netbiotechnologia-journal.org A crucial finding was the maintenance of key interactions with residues Thr-680, Asp-624, Lys-676, and Val-557 during the simulation runtime. researchgate.net This persistent interaction throughout the simulation underscores the stability of this compound within the binding pocket of RdRp. researchgate.netresearchgate.net Further analysis of the potential energy of the complex over the simulation time also contributed to the assessment of its stability. researchgate.net Similarly, simulation analysis indicated that this compound could form a stable interaction with the Ire1p protein of the UPR pathway. rjptonline.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find correlations between the chemical structures of compounds and their biological activities. frontiersin.orgeurekaselect.com These models are developed by correlating chemical descriptors—which quantify various aspects of a molecule's structure—with observed biological properties. frontiersin.org Once validated, QSAR models can be used to predict the activity of new, untested compounds, making it a time- and cost-effective tool in drug discovery. frontiersin.orgeurekaselect.com

As of the current literature, specific QSAR studies focused on a series of this compound analogues have not been reported. Such studies would be a valuable future step to systematically explore how modifications to the this compound scaffold could enhance its binding affinity and inhibitory potential against its identified targets.

Development of Predictive Models for Biological Activity based on Structural Features

Predictive modeling in computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool for forecasting the biological activity of chemical compounds based on their molecular structures. wikipedia.orgmdpi.com QSAR models are mathematical equations that correlate the chemical structure of a molecule with a specific biological effect. openbioinformaticsjournal.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. openbioinformaticsjournal.com

The development of a predictive QSAR model typically involves the following key steps:

Data Set Selection: A series of structurally related compounds with known biological activities against a specific target is compiled. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors are numerical representations of various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. openbioinformaticsjournal.comnih.gov

Model Building: Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical model is created that best correlates the calculated descriptors with the observed biological activity. nih.govorgchemres.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

While a specific QSAR model developed exclusively for a series of this compound derivatives is not extensively reported in the literature, the principles of QSAR have been applied to predict its biological potential. Computational studies have utilized the structural features of this compound to forecast its activity as an inhibitor of various biological targets. For instance, its potential as an inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 and key proteins in the unfolded protein response (UPR) pathway of Candida auris has been investigated using predictive models based on its structural and physicochemical properties. wikipedia.org

These predictive studies rely on established models that have been trained on large datasets of diverse compounds. By inputting the structural information of this compound into these models, researchers can obtain predictions about its likely biological activities, drug-likeness, and potential toxicities. This approach allows for the initial screening and prioritization of natural products like this compound for further experimental investigation.

The following table provides an example of the types of molecular descriptors that would be calculated for this compound in the process of developing or applying a predictive model for its biological activity.

Descriptor TypeExample Descriptors for this compound
Constitutional Molecular Weight, Number of Rings, Number of Rotatable Bonds
Topological Wiener Index, Balaban Index
Geometric Molecular Surface Area, Molecular Volume
Electrostatic Dipole Moment, Partial Charges on Atoms
Quantum-Chemical HOMO/LUMO Energies, Mulliken Charges
Hydrophobicity LogP (Octanol-Water Partition Coefficient)

These descriptors, once calculated, would form the basis of a mathematical model to predict the biological activity of this compound and its analogues.

Computational Approaches to Analogue Design and Optimization for Mechanistic Probing

Computational chemistry plays a pivotal role in the design and optimization of analogues of a lead compound like this compound. nih.gov This process aims to enhance desired biological activities, improve pharmacokinetic properties, and elucidate the mechanism of action by systematically modifying the chemical structure. nih.govarxiv.org The insights gained from initial predictive studies and molecular docking simulations guide the rational design of new molecules.

The computational design of analogues typically involves the following strategies:

Structure-Activity Relationship (SAR) Analysis: By examining the predicted binding mode of this compound to its biological target, medicinal chemists can identify key functional groups and structural features responsible for its activity. scirp.org This information is then used to propose modifications that are likely to enhance these interactions. For example, if a hydroxyl group is predicted to form a crucial hydrogen bond with the target protein, analogues could be designed to optimize this interaction.

In Silico Analogue Generation: Computational tools can be used to generate virtual libraries of this compound analogues by systematically modifying different parts of the molecule. These virtual compounds can then be rapidly screened using the predictive models described in the previous section to prioritize the most promising candidates for synthesis.

The following table illustrates how computational approaches could guide the design of this compound analogues for mechanistic probing.

CompoundModification from this compoundRationale for Design
Analogue 1 Removal of a specific hydroxyl groupTo investigate the importance of this group in hydrogen bonding with the target.
Analogue 2 Introduction of a bulky substituent at a specific positionTo probe the steric tolerance of the binding pocket.
Analogue 3 Alteration of the core ring structureTo explore alternative scaffolds that may have improved properties.
Analogue 4 Modification of a lipophilic regionTo modulate the compound's solubility and membrane permeability.

Through these iterative cycles of computational design, chemical synthesis, and biological testing, a deeper understanding of the structure-activity relationships of this compound can be achieved. This knowledge is crucial for optimizing its therapeutic potential and for developing novel compounds with improved efficacy and selectivity.

Chemical Synthesis and Synthetic Pathway Exploration for Drummondin E

Strategies for Total Synthesis of the Drummondin E Molecular Architecture

A total synthesis of this compound has not been reported in the peer-reviewed literature. The construction of its complex molecular architecture presents several synthetic hurdles. Key challenges include the stereocontrolled formation of the substituted acylphloroglucinol core and the regioselective installation of the prenyl ether.

Strategies for the synthesis of related acylphloroglucinol natural products often involve the construction of the core phloroglucinol (B13840) ring followed by acylation and prenylation steps. nih.govduke.edursc.org For instance, the synthesis of the structural units of the related compound Drummondin C has been accomplished, providing a potential starting point for strategies targeting this compound. nih.gov However, the specific substitution pattern and the ether linkage in this compound require a unique synthetic design that has yet to be realized.

Development of Efficient Synthetic Routes to this compound and its Stereoisomers

To date, no efficient synthetic routes to this compound or its stereoisomers have been developed. The creation of such a route would necessitate overcoming the challenges mentioned above, including the development of methods for the diastereoselective and enantioselective synthesis of the chiral centers within the molecule. Research into the synthesis of other complex natural products has utilized a variety of advanced organic reactions, but their application to this compound remains unexplored. nih.govstanford.edu

Semi-Synthesis and Chemoenzymatic Approaches for Derivatization of this compound

There are currently no published reports on the semi-synthesis or chemoenzymatic derivatization of this compound. Semi-synthetic strategies, which would involve modifying the natural product isolated from Hypericum drummondii, are hampered by the low isolation yields of the compound.

Chemoenzymatic approaches, which combine chemical and enzymatic transformations, offer a powerful tool for the synthesis and derivatization of complex molecules. rsc.orgmdpi.com Enzymes could potentially be used for the regioselective and stereoselective modification of a synthetic intermediate or the natural product itself. While methods for the chemoenzymatic synthesis of other phloroglucinol derivatives have been reported, these have not been applied to this compound. google.comdntb.gov.ua The development of such methods would be a significant step towards producing analogs of this compound for structure-activity relationship studies.

Biosynthetic Pathway Elucidation of Drummondin E

Identification and Characterization of Biosynthetic Precursors

The biosynthesis of a complex natural product like Drummondin E commences with simple, primary metabolic building blocks. Based on its chemical structure, a bicyclic phloroglucinol (B13840) core decorated with a geranyl group, the primary precursors can be confidently inferred.

The phloroglucinol ring is a polyketide-derived moiety. The biosynthesis of the parent phloroglucinol molecule is known to proceed via the condensation of three molecules of malonyl-CoA, a common extender unit in fatty acid and polyketide biosynthesis. illinois.eduwikipedia.org This reaction is catalyzed by a type III polyketide synthase (PKS). illinois.edu Therefore, malonyl-CoA is considered the fundamental precursor for the aromatic core of this compound.

The second key structural component is the C10 geranyl side chain. This isoprenoid unit is assembled through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are responsible for the biosynthesis of the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). wrenlaboratories.com One molecule of DMAPP and one molecule of IPP are condensed by a prenyltransferase to form geranyl diphosphate (GPP), the activated precursor that is subsequently attached to the phloroglucinol core.

The table below summarizes the likely biosynthetic precursors for this compound.

Structural Moiety Primary Precursor(s) Intermediate Precursor Supplying Pathway(s)
Phloroglucinol CoreAcetyl-CoAMalonyl-CoAFatty Acid Biosynthesis
Geranyl GroupPyruvate, Glyceraldehyde-3-phosphate (MEP pathway) or Acetyl-CoA (MVA pathway)Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP)Isoprenoid Biosynthesis (MEP or MVA)

Interactive Data Table: Putative Biosynthetic Precursors of this compound

This interactive table allows you to filter and sort the putative precursors involved in the biosynthesis of this compound.

Generated html

Enzymology of Key Steps in this compound Biosynthesis: Isolation and Functional Studies of Enzymes

The construction of this compound from its precursors is orchestrated by a series of specialized enzymes. While the specific enzymes for this compound biosynthesis have not yet been isolated and characterized, their probable functions can be deduced from well-studied analogous pathways. The key enzymatic steps are the formation of the phloroglucinol core and its subsequent geranylation.

Phloroglucinol Core Formation: The initial and defining step is the cyclization of three malonyl-CoA units to form the phloroglucinol ring. This reaction is catalyzed by a Type III Polyketide Synthase (PKS) . illinois.eduwikipedia.org In Pseudomonas fluorescens, the enzyme PhlD, a type III PKS, is responsible for this transformation in the biosynthesis of 2,4-diacetylphloroglucinol (B43620) (DAPG). illinois.edu It is highly probable that a homologous PhlD-like enzyme initiates the this compound pathway. Isolation of this enzyme would involve techniques such as protein purification from the source organism, likely a plant from the Hypericum genus, followed by in vitro assays using radiolabeled malonyl-CoA to confirm its activity. slideshare.netwur.nl

Geranylation of the Phloroglucinol Core: Following the synthesis of the phloroglucinol scaffold, the next crucial step is the attachment of the geranyl group. This is an electrophilic aromatic substitution reaction catalyzed by a Prenyltransferase (PT) , specifically a Geranyl Diphosphate (GPP) C-prenyltransferase . These enzymes utilize geranyl diphosphate (GPP) as the isoprenoid donor and an aromatic substrate as the acceptor. The isolation and functional characterization of such a PT would involve screening cell-free extracts for the ability to convert phloroglucinol and GPP into geranylphloroglucinol.

The table below outlines the putative enzymes and their roles in the biosynthesis of this compound.

Biosynthetic Step Enzyme Class Substrate(s) Product(s)
Core Ring FormationType III Polyketide Synthase3 x Malonyl-CoAPhloroglucinol
Side Chain AttachmentAromatic PrenyltransferasePhloroglucinol, Geranyl Diphosphate (GPP)Geranylphloroglucinol
Further Modifications (e.g., cyclization, oxidation)Cyclases, OxidoreductasesGeranylphloroglucinolThis compound and related compounds

Interactive Data Table: Putative Enzymes in this compound Biosynthesis

This interactive table details the proposed enzymatic steps for the synthesis of this compound.

Generated html

Genetic and Molecular Biology Approaches to Dissecting the Biosynthetic Gene Cluster

In microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on the chromosome in a Biosynthetic Gene Cluster (BGC) . psu.eduaaai.org The identification and analysis of the this compound BGC are paramount for understanding its biosynthesis and for heterologous expression.

The general strategy to identify the this compound BGC would involve:

Genome Mining: Sequencing the genome of the producing organism (e.g., Hypericum drummondii) and using bioinformatics tools like antiSMASH to predict the locations of BGCs. dergipark.org.tr The search would specifically look for clusters containing a gene for a type III PKS and a gene for an aromatic prenyltransferase.

Transcriptomics: Analyzing the gene expression profile of the organism under conditions of high this compound production. Genes within the BGC are expected to be co-regulated and highly expressed during active synthesis.

Gene Knockout and Heterologous Expression: Once a candidate BGC is identified, its involvement can be confirmed by targeted gene knockout experiments in the native producer, which should abolish the production of this compound. mdpi.com Subsequently, the entire BGC can be cloned and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, to reconstitute the biosynthetic pathway and produce this compound. mdpi.com

A putative this compound BGC would be expected to contain the genes outlined in the following table.

Putative Gene Encoded Enzyme/Protein Predicted Function in this compound Biosynthesis
drumPKSType III Polyketide SynthaseCatalyzes the formation of the phloroglucinol core from malonyl-CoA.
drumPTAromatic PrenyltransferaseCatalyzes the C-geranylation of the phloroglucinol core using GPP.
drumCycCyclaseCatalyzes the subsequent cyclization of the geranyl side chain to form the bicyclic structure.
drumOxyOxidoreductase (e.g., P450)May be involved in tailoring reactions such as hydroxylations or epoxidations.
drumRegTranscriptional RegulatorControls the expression of the other genes within the cluster.
drumTTransporterExports the final product out of the cell.

Comparative Biosynthesis of this compound with Related Natural Products

The biosynthesis of this compound can be better understood by comparing it to the well-characterized pathways of structurally related compounds, particularly other phloroglucinol derivatives. A prime example is the biosynthesis of 2,4-diacetylphloroglucinol (DAPG), an antimicrobial compound produced by Pseudomonas species. elifesciences.orgmdpi.com

The initial step in both pathways is identical: the formation of phloroglucinol from three molecules of malonyl-CoA by a type III PKS (PhlD in the case of DAPG). illinois.eduelifesciences.org However, the subsequent tailoring steps diverge significantly.

In DAPG Biosynthesis: The phloroglucinol core is sequentially acetylated at two positions by acetyltransferases (encoded by phlA, phlC, and phlB genes) using acetyl-CoA as the donor. mdpi.com

In this compound Biosynthesis: The phloroglucinol core is prenylated with a geranyl group by a prenyltransferase, followed by intramolecular cyclization reactions to form the final complex structure.

This comparison highlights a common theme in natural product biosynthesis: a conserved core biosynthetic machinery (the PKS) generates a common intermediate, which is then diversified by a suite of tailoring enzymes (acetyltransferases vs. prenyltransferases and cyclases). This modularity allows nature to generate a vast array of chemical structures from a limited set of building blocks and reaction types.

Interactive Data Table: Comparative Analysis of Biosynthetic Gene Clusters

This interactive table compares the known gene cluster for DAPG with the putative cluster for this compound.

Generated html

Structure Activity Relationship Sar and Mechanistic Studies of Drummondin E

Correlating Structural Modifications of Drummondin E with Modulated Biological Activities

The biological activity of this compound, a member of the acylphloroglucinol class of compounds, is intrinsically linked to its chemical architecture. Structure-activity relationship (SAR) studies, primarily through the comparison of related natural products, have provided insights into the features crucial for its antibacterial effects. This compound is one of several related compounds, known as drummondins, isolated from plants of the Hypericum genus. ucl.ac.uk

Early research identified that drummondins, including this compound, exhibited potent activity against Staphylococcus aureus, Bacillus subtilis, and Mycobacterium smegmatis, with Minimum Inhibitory Concentration (MIC) values reported to be as low as 0.39 µg/mL to 6.25 µg/mL. ucl.ac.uk The core acylphloroglucinol scaffold is fundamental to this antibacterial action. Variations in the structure, such as the modified filicinic acid derivative found in the related compound Drummondin F, can alter the spectrum and potency of this activity. ucl.ac.uk While comprehensive SAR studies involving synthetic modifications of this compound are not extensively documented, analysis of related acylphloroglucinol derivatives underscores the importance of the core structure for bioactivity. ucl.ac.ukijpsonline.com

Table 1: Antibacterial Activity of this compound and a Related Compound

Compound Target Organism Reported MIC (µg/mL)
This compound S. aureus 0.39
This compound B. subtilis 0.39
This compound M. smegmatis 6.25
Chinensin I S. aureus 3.0

Data sourced from references ucl.ac.ukthieme-connect.com.

Detailed Investigation of this compound's Molecular Mechanism of Action

Recent research, largely driven by computational or in silico methods, has generated compelling hypotheses regarding the molecular pathways through which this compound exerts its effects.

In silico studies have identified this compound as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of the SARS-CoV-2 virus. nih.govbiotechnologia-journal.orgnih.gov The RdRp enzyme is essential for the replication and transcription of the viral RNA genome, making it a prime target for antiviral therapies. nih.gov Molecular docking and molecular dynamics (MD) simulations suggest that this compound can bind to the catalytic site of the RdRp protein (PDB ID: 6M71). nih.govbiotechnologia-journal.orgresearchgate.net

These simulations, conducted over a period of 100 nanoseconds, predict that this compound forms stable interactions with key amino acid residues within the enzyme's active site. nih.govnih.gov The stability of this binding suggests that this compound could potentially block the enzyme's function, thereby impeding viral replication. nih.govresearchgate.net

Table 2: Predicted Interactions between this compound and SARS-CoV-2 RdRp (In Silico Data)

Interacting Amino Acid Residue Type of Interaction Contact Retention (%) in MD Simulation
Val 557 Non-covalent 97.1
Thr 680 Non-covalent 86.2
Lys 676 Non-covalent Not Specified
Arg 624 Non-covalent Not Specified

Data represents findings from molecular dynamics simulations as reported in references nih.govbiotechnologia-journal.orgresearchgate.net.

Computational studies have also proposed that this compound may act as an inhibitor of the Unfolded Protein Response (UPR) pathway, particularly in the pathogenic yeast Candida auris. researchgate.netrjptonline.org The UPR is a cellular stress response pathway that is crucial for the pathogenesis of several fungi. rjptonline.orgrjptonline.org

In silico analyses, including molecular docking and simulation, predict that this compound has the potential to target and inhibit Ire1p, a key sensor protein in the UPR pathway. researchgate.netresearchgate.netrjptonline.org By disrupting the function of Ire1p, this compound could potentially compromise the ability of the fungus to manage protein folding stress, leading to an antifungal effect. researchgate.netrjptonline.org This hypothesis presents a promising mechanism for developing novel antifungal agents against drug-resistant pathogens like C. auris. rjptonline.orgrjptonline.org

Beyond the well-documented in silico hypotheses for RdRp and UPR inhibition, the initial discovery of this compound highlighted its potent antibacterial activity. ucl.ac.ukthieme-connect.com The specific molecular target responsible for its action against bacteria like S. aureus and B. subtilis has not yet been fully elucidated and remains an area for further investigation. Current research has predominantly focused on its potential as an antiviral and antifungal agent through the mechanisms detailed above. nih.govrjptonline.org The structural uniqueness of phytochemicals like this compound suggests that they may act via novel mechanisms distinct from currently used antibiotics. thieme-connect.com

Allosteric Modulation and Orthosteric Binding Site Analysis

The nature of a ligand's interaction with its target protein can be categorized as either orthosteric or allosteric. wikipedia.org Orthosteric ligands bind directly to the active site of an enzyme or the primary binding site of a receptor, often competing with the endogenous substrate. wikipedia.orgplos.org In contrast, allosteric modulators bind to a distinct, secondary site, inducing a conformational change that alters the protein's activity. wikipedia.orgnih.gov

Based on the available in silico data, this compound's interaction with the SARS-CoV-2 RdRp appears to be orthosteric. researchgate.net The molecular docking studies consistently place this compound within the catalytic binding pocket of the enzyme, where it interacts with residues critical for the polymerase function. researchgate.netresearchgate.net This mode of binding suggests a mechanism of competitive inhibition, where this compound directly obstructs the active site, preventing the binding of viral RNA and subsequent replication.

There is currently no evidence from the published literature to suggest that this compound acts as an allosteric modulator on either the RdRp or UPR pathway targets. The binding analyses consistently point to interactions within the primary functional sites of these proteins, which is characteristic of an orthosteric mechanism. researchgate.netresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Drummondin F
Chinensin I
Remdesivir
Flinderole B
Betulinic acid
Ursolic acid
Oleanolic acid
Stigmasterol
Mangiferin
Friedelin
Lersivirine
Chloroquine phosphate
Butanoic acid
1,7-dihydroxy-3-methoxyxanthone

Advanced Spectroscopic Characterization and Structural Analysis of Drummondin E

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of Drummondin E. The identification of this compound by subsequent researchers has been achieved by direct comparison of their ¹H- and ¹³C-NMR spectra with the data originally published by Jayasuriya et al. in 1991. biopyc.com This underscores the foundational role of the original NMR data in defining the compound's structure.

The process involves the complete assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. researchgate.netmdpi.comscielo.br One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the chemical environment of the nuclei. scielo.brismrm.org The number of distinct signals in a ¹³C spectrum indicates the number of unique carbon atoms, while the chemical shifts offer clues about their hybridization (sp³, sp², sp) and proximity to electronegative atoms. nih.gov

For a complex structure like this compound, two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework. mdpi.com Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule. Heteronuclear correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded carbon and proton atoms. Finally, HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different molecular fragments and assembling the final structure. mdpi.com Although the specific data from the original study is contained within the primary literature, the table below represents the typical format for such reported data.

Table 1: Representative ¹H and ¹³C NMR Data Format for this compound This table is a representation of how NMR data for this compound would be presented based on standard reporting practices. mdpi.comscielo.br The precise chemical shifts (δ) and coupling constants (J) are found in the original research publication. nih.gov

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C-1'Value
C-2'Value
C-3'ValueValuee.g., de.g., 10.5
C-4'Value
...............

Data sourced from primary literature detailing the structural elucidation. nih.govbiopyc.com

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural insights through the analysis of its fragmentation patterns. github.ioucdavis.edu For the characterization of this compound, mass spectrometry was used in conjunction with NMR to confirm its identity. biopyc.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion (M⁺), often to within a few parts per million (ppm). uwo.ca This precision allows for the unambiguous determination of the compound's elemental formula, a critical step in identifying a new natural product.

In addition to determining the molecular formula, the fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. photophysics.com When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, charged fragments. researchgate.net The masses of these fragment ions correspond to specific substructures within the parent molecule. Analyzing these fragments allows chemists to piece together the molecular structure, corroborating the assignments made through NMR spectroscopy. photophysics.comd-nb.info

Table 2: Representative Mass Spectrometry Data for this compound This table illustrates the typical data obtained from mass spectrometry for molecular weight and fragment analysis.

Ion Typem/z (mass-to-charge ratio)Interpretation
[M+H]⁺ValueMolecular Ion (Protonated)
[M+Na]⁺ValueSodium Adduct
Fragment 1Valuee.g., Loss of a prenyl group
Fragment 2Valuee.g., Filicinic acid moiety
.........

Data derived from the initial structural elucidation studies. nih.govbiopyc.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. researchgate.nethilarispublisher.com These techniques probe the vibrational energy levels of molecular bonds. hilarispublisher.com Specific functional groups (e.g., carbonyls C=O, hydroxyls O-H, alkenes C=C) absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum that serves as a molecular fingerprint. researchgate.net While essential for the characterization of many natural products, the primary literature focused on the structural elucidation of this compound using NMR and MS does not report detailed FTIR or Raman spectroscopic data. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. nih.govucl.ac.uknih.gov This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the precise position of each atom can be determined. photophysics.com

For this compound, a crystal structure has not been reported in the scientific literature. The original study that isolated the drummondin series of compounds, including this compound, did not report the stereochemistry of the chiral centers. nih.gov This indicates that the absolute configuration of the molecule has not been determined by X-ray crystallography. The determination of absolute configuration for molecules containing only carbon, hydrogen, and oxygen can be challenging but is achievable with high-quality crystals. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is particularly useful for studying the secondary structure of large biomolecules and determining the absolute configuration of smaller chiral molecules. researchgate.net ORD measures the rotation of plane-polarized light as a function of wavelength.

As with X-ray crystallography, there is no published CD or ORD data for this compound in the key literature. The fact that the absolute stereochemistry of its chiral centers remains unreported suggests that these chiroptical methods have not been successfully applied or published for this specific compound.

Future Research Directions and Unexplored Avenues in Drummondin E Research

Integration of In Silico Findings with Experimental Validation Paradigms

Recent computational studies have identified Drummondin E as a potential inhibitor of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov This promising in silico finding necessitates robust experimental validation to ascertain its real-world biological activity. Future research should prioritize a seamless integration of computational predictions with established experimental paradigms.

A crucial first step is to perform in vitro enzymatic assays to confirm the inhibitory effect of this compound on the purified RdRp enzyme. This should be followed by cell-based antiviral assays using SARS-CoV-2 to determine the compound's efficacy in a biological system. It is also imperative to conduct structure-activity relationship (SAR) studies, both computationally and synthetically, to explore how modifications to the this compound scaffold might enhance its potency and selectivity. nih.govnih.govmdpi.commdpi.comlsu.edu

The table below outlines a proposed workflow for the experimental validation of in silico hits for this compound.

StepResearch ActivityObjective
1In Vitro Enzymatic AssayTo confirm the direct inhibition of the target enzyme (e.g., SARS-CoV-2 RdRp) by this compound.
2Cell-Based Antiviral AssaysTo evaluate the efficacy of this compound in inhibiting viral replication in a cellular context.
3Cytotoxicity AssaysTo determine the therapeutic index of this compound by assessing its toxicity to host cells.
4Structure-Activity Relationship (SAR) StudiesTo synthesize and test analogs of this compound to identify key structural features for optimal activity. nih.govnih.govmdpi.commdpi.comlsu.edu
5In Vivo Animal Model StudiesTo evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of the disease.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing natural product drug discovery and offers significant potential for accelerating research on this compound. cas.orgnih.govkjdb.org These technologies can be employed at various stages of the drug discovery pipeline, from identifying new biological targets to designing novel analogs with improved properties. nih.gov

Furthermore, generative AI models can be utilized to design novel molecular structures based on the this compound scaffold, optimized for specific therapeutic targets and desired pharmacological profiles. strath.ac.uk The integration of AI and ML into this compound research could unveil new therapeutic applications and expedite its development into a viable drug candidate.

Advancing Analytical Methodologies for Trace Analysis and Metabolite Identification of this compound

To fully understand the therapeutic potential and safety of this compound, it is crucial to develop advanced analytical methodologies for its sensitive and specific detection in complex biological matrices. The ability to perform trace analysis is essential for pharmacokinetic studies, enabling the quantification of this compound and its metabolites in plasma, tissues, and urine. nih.govmdpi.comnih.govresearchgate.net

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is a powerful tool for both the quantification of this compound and the identification of its metabolites. nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov Future research should focus on developing and validating robust LC-HR-MS methods for the comprehensive metabolic profiling of this compound in vitro and in vivo. nih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov This will provide critical insights into its metabolic fate, helping to identify any potentially active or toxic metabolites.

The development of sensitive analytical techniques will also be vital for the quality control of Hypericum drummondii extracts and any future pharmaceutical formulations containing this compound, ensuring consistency and safety.

Interdisciplinary Collaborations for Comprehensive Translational Research on this compound

The journey of a natural product from the laboratory to the clinic is a complex process that requires a collaborative, interdisciplinary approach. Advancing this compound research will necessitate the formation of strong partnerships between experts in various fields, including natural product chemistry, computational biology, pharmacology, virology, and clinical medicine.

Translational research on this compound should be a coordinated effort that bridges the gap between basic scientific discoveries and their practical application in human health. This includes preclinical development, navigating the regulatory approval process, and ultimately, the design and execution of clinical trials.

Effective interdisciplinary collaborations will be key to overcoming the challenges inherent in drug development and to realizing the full therapeutic potential of this compound. Such collaborations can foster innovation and ensure that the research is both scientifically rigorous and clinically relevant.

Q & A

Q. What computational approaches are recommended for initial screening of Drummondin E’s antiviral activity?

To evaluate this compound’s interaction with SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), molecular docking followed by molecular dynamics (MD) simulations (100 ns duration) is advised. Docking provides preliminary binding poses, but MD simulations better characterize stability, hydrogen bonding (e.g., with Asp 618 and Arg 624), and non-covalent interactions (e.g., π-cation bonds). Tools like Molinspiration assess bioactivity scores (e.g., protease inhibition), while SMILES structures from PubChem guide parameterization .

Q. How is this compound’s drug-likeness evaluated in preclinical research?

Apply Lipinski’s Rule of Five using computational tools like Molinspiration:

  • LogP (partition coefficient): <5
  • Molecular weight : <500 Da
  • Hydrogen bond donors/acceptors : ≤10 combined
    Drug-likeness scores (>0.5 indicate viability) and toxicity profiles (mutagenicity, solubility) are predicted via Osiris Property Explorer and admetSAR2 .

Q. What bioactivity assays are recommended post-computational studies?

Validate predictions with:

  • Enzymatic inhibition assays : Measure RdRp activity reduction in vitro.
  • Cell-based antiviral tests : Quantify viral load reduction in infected cell lines.
  • Cytotoxicity assessments : Use MTT assays to ensure selectivity .

Q. Which databases are critical for sourcing structural data on this compound?

  • PubChem : For compound SMILES and 3D conformers.
  • Protein Data Bank (PDB) : For RdRp coordinates (e.g., PDB ID 6M71).
  • Cryo-EM repositories : To account for structural flexibility in docking/MD .

Advanced Research Questions

Q. How to design MD simulations to assess this compound-RdRp binding stability?

Key parameters include:

  • Simulation duration : 100 ns to observe equilibrium (validated via RMSD <2.5 Å).
  • Interaction analysis : Track hydrogen bond retention (e.g., Asp 618: 96.6% contact rate) and π-cation interactions (e.g., Arg 624).
  • Force fields : Use AMBER or CHARMM for protein-ligand systems .

Q. How to resolve discrepancies between molecular docking and MD results?

Docking may yield false positives due to rigid protein models. Validate using:

  • Consensus docking : Combine results from AutoDock, Vina, and Glide.
  • MD refinement : Run simulations >50 ns to assess pose stability.
  • Binding free energy calculations : Use MM/GBSA to rank affinities .

Q. How to analyze non-covalent interaction dynamics in this compound-RdRp complexes?

Quantify interactions over simulation trajectories:

  • Hydrogen bonds : Persistent bonds (e.g., with Ser 681) indicate stable binding.
  • π-cation interactions : Measure distances between aromatic rings (C22, C24) and cationic residues (Arg 553, Arg 624).
  • Van der Waals contacts : Use tools like VMD to calculate contact percentages (Table 8 in ).

Q. What statistical validation methods ensure computational result reproducibility?

  • Replicate simulations : Run triplicate MD trials with different initial velocities.
  • Cross-validation : Compare with experimental IC50 values from RdRp inhibition assays.
  • Error analysis : Report standard deviations in RMSD and interaction metrics .

Q. How to address contradictions between in silico predictions and prior literature?

For example, if this compound shows lower binding affinity than β-ocinene in docking but better MD stability:

  • Contextualize study conditions : Note differences in RdRp variants (e.g., Omicron vs. wild-type).
  • Meta-analysis frameworks : Apply PRISMA guidelines to compare methodologies across studies.
  • Experimental validation : Prioritize in vitro assays to resolve conflicts .

Q. What meta-analysis frameworks synthesize findings on this compound’s mechanisms?

  • Systematic reviews : Use PICO (Population, Intervention, Comparison, Outcome) to structure queries.
  • Subgroup analysis : Stratify by study type (computational vs. experimental).
  • Heterogeneity assessment : Evaluate bias via QUADAS-2 for in silico studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Drummondin E
Reactant of Route 2
Drummondin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.